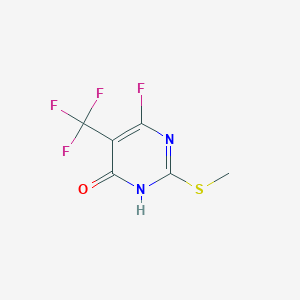
4(1H)-Pyrimidinone, 6-fluoro-2-(methylthio)-5-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-fluoro-2-(methylthio)-5-(trifluoromethyl)pyrimidin-4(1H)-one is a heterocyclic compound that features a pyrimidine ring substituted with fluorine, methylthio, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the trifluoromethylation of a pyrimidine precursor using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts under radical conditions . The methylthio group can be introduced via nucleophilic substitution reactions using methylthiolating agents like methylthiolate salts .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-2-(methylthio)-5-(trifluoromethyl)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions.
Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
6-fluoro-2-(methylthio)-5-(trifluoromethyl)pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 6-fluoro-2-(methylthio)-5-(trifluoromethyl)pyrimidin-4(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine and trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
5-fluoro-2-(methylthio)pyrimidin-4(1H)-one: Lacks the trifluoromethyl group.
6-chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidin-4(1H)-one: Chlorine instead of fluorine.
6-fluoro-2-(ethylthio)-5-(trifluoromethyl)pyrimidin-4(1H)-one: Ethylthio instead of methylthio.
Uniqueness
6-fluoro-2-(methylthio)-5-(trifluoromethyl)pyrimidin-4(1H)-one is unique due to the combination of fluorine, methylthio, and trifluoromethyl groups on the pyrimidine ring. This specific substitution pattern imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
100499-06-7 |
|---|---|
Molecular Formula |
C6H4F4N2OS |
Molecular Weight |
228.17 g/mol |
IUPAC Name |
4-fluoro-2-methylsulfanyl-5-(trifluoromethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C6H4F4N2OS/c1-14-5-11-3(7)2(4(13)12-5)6(8,9)10/h1H3,(H,11,12,13) |
InChI Key |
LAAGLUWWKXWVGN-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=C(C(=O)N1)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















